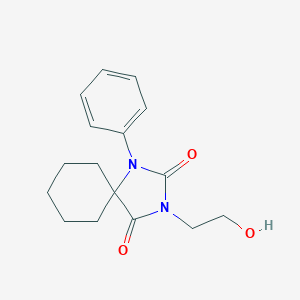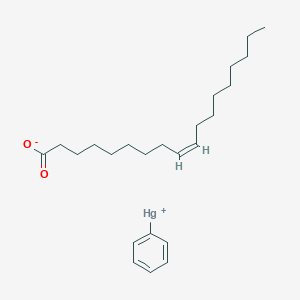
(Oleato)phenylmercury
説明
(Oleato)phenylmercury is a compound of mercury . It is also known as phenylmercuric oleate . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .
Synthesis Analysis
While there isn’t specific information available on the synthesis of (Oleato)phenylmercury, a method for producing PbS nanocrystals using air stable precursors is examined and compared to existing methods. The method employs thermal decomposition of thiocarbonyls to produce the reactive sulfide needed to react with lead oleate .
Molecular Structure Analysis
The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance . The molecular formula of (Oleato)phenylmercury is C24H38HgO2 .
Chemical Reactions Analysis
The oleate hydratase catalyses the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . A sensitive determination method for mercury speciation analysis was developed. Four mercury species, mercury ion, methylmercury, ethylmercury, and phenylmercury, were complexed with emetine-dithiocarbamate (emetine-CS2), and then injected onto a HPLC instrument coupled with a tris(2,2’-bipyridine)ruthenium(III) chemiluminescence detection system .
Physical And Chemical Properties Analysis
Mercury compounds differ greatly in solubility: for example, in water, the solubility of metallic mercury is 60 µg/L at 25 °C, 250 µg/L at 50 °C and 1100 µg/L at 90 °C . Certain species of mercury, including metallic mercury and the halide compounds of alkylmercury compounds, are soluble in non-polar solvents .
科学的研究の応用
The scientific interest in (Oleato)phenylmercury and similar organomercury compounds has been driven by their unique properties and applications in various fields. Although direct research on (Oleato)phenylmercury is scarce, studies on closely related phenylmercury compounds and organometallic frameworks offer insights into potential applications and behaviors of these materials. This summary draws on the closest available research findings to infer possible scientific research applications of (Oleato)phenylmercury.
Organometallic Compounds in OLEDs
Organometallic compounds, including those with phenyl groups, have been extensively studied for their applications in organic light-emitting diodes (OLEDs). Research demonstrates that phenyl-substituted and phenyl-annulated organometallic complexes exhibit significant potential in OLED applications due to their photophysical properties. For instance, phenyl-substituted oligothiophenes have been shown to improve solubilities and optical properties, suggesting that similar modifications in (Oleato)phenylmercury could enhance its application in molecularly doped OLEDs (Mitschke & Bäuerle, 2001).
Photophysical and Electroluminescence Properties
The photophysical and electroluminescence properties of phenylisoquinolinyliridium complexes, which are closely related to organomercury compounds, have been explored for their applications in electrophosphorescent materials. These materials show promise in OLED technology, where specific substitutions on the phenyl group can lead to distinct differences in electroluminescence properties. This suggests that (Oleato)phenylmercury could be engineered for specific optical and electronic applications, particularly in light-emitting devices (Li et al., 2005).
Analytical Detection of Phenylmercury Compounds
Analytical methods for detecting phenylmercury compounds in environmental samples highlight another area of research application for (Oleato)phenylmercury. Gas chromatography techniques have been developed for the determination of phenylmercury, demonstrating the relevance of these compounds in environmental science and pollution monitoring. This method's efficacy underscores the importance of understanding and detecting organomercury compounds in water and other matrices (Zhang Yu, 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(Z)-octadec-9-enoate;phenylmercury(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1/b10-9-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGSZDIMJGOUPM-XXAVUKJNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38HgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Oleato)phenylmercury | |
CAS RN |
104-60-9 | |
| Record name | Phenylmercuric oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmercuric oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, [(9Z)-9-octadecenoato-.kappa.O]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (oleato)phenylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLMERCURIC OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XRH3BF0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




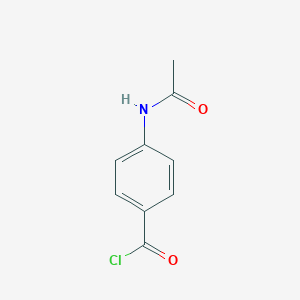
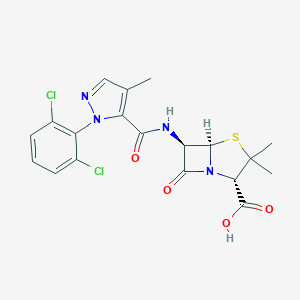
![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)
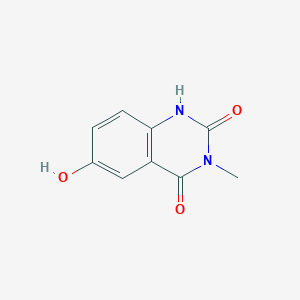
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
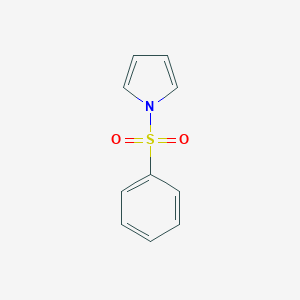
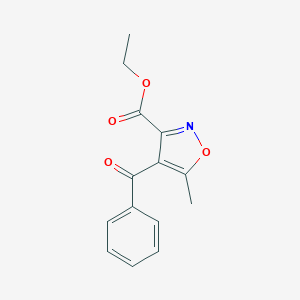
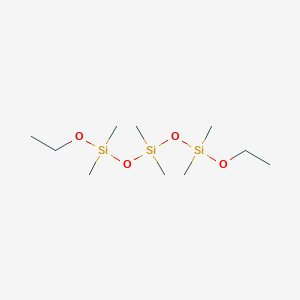
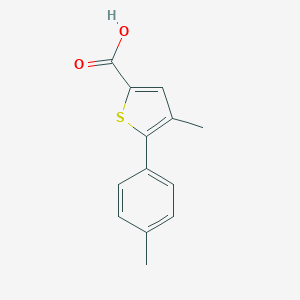
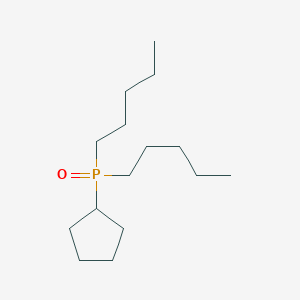
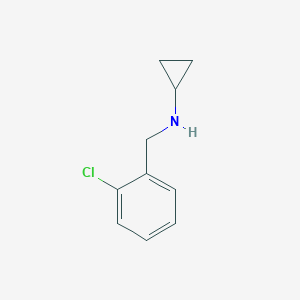
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
